molecular formula C9H10OS B13216871 Propanal, 2-(phenylthio)- CAS No. 55064-96-5

Propanal, 2-(phenylthio)-

Cat. No.: B13216871
CAS No.: 55064-96-5
M. Wt: 166.24 g/mol
InChI Key: YQORRZVFWPFOOV-UHFFFAOYSA-N
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Description

Propanal, 2-(phenylthio)-: is an organic compound characterized by the presence of a propanal group attached to a phenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanal, 2-(phenylthio)- typically involves the reaction of propanal with thiophenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiophenol on the carbonyl carbon of propanal. The reaction mixture is then subjected to purification processes to isolate the desired product.

Industrial Production Methods: Industrial production of Propanal, 2-(phenylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Propanal, 2-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylthio group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the nucleophile, but typically involve the use of a base to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Propanal, 2-(phenylthio)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for interactions with various biological targets.

Industry: In the industrial sector, Propanal, 2-(phenylthio)- is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Propanal, 2-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can engage in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The carbonyl group of the propanal moiety can undergo nucleophilic attack, leading to the formation of various reaction intermediates.

Comparison with Similar Compounds

    Propanal: A simpler aldehyde without the phenylthio group.

    Thiophenol: Contains the phenylthio group but lacks the aldehyde functionality.

    Benzaldehyde: Contains a phenyl group attached to an aldehyde but lacks the sulfur atom.

Uniqueness: Propanal, 2-(phenylthio)- is unique due to the presence of both the aldehyde and phenylthio functionalities. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

55064-96-5

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-phenylsulfanylpropanal

InChI

InChI=1S/C9H10OS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

YQORRZVFWPFOOV-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)SC1=CC=CC=C1

Origin of Product

United States

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